molecular formula C24H26N4O4S B2587084 2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1112399-80-0

2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2587084
CAS No.: 1112399-80-0
M. Wt: 466.56
InChI Key: RTQNOFDIYXJTSH-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:

  • 8-Methoxy and 5-methyl substituents on the indole ring, which may enhance lipophilicity and metabolic stability.
  • A 4-oxo group contributing to hydrogen-bonding interactions.
  • A 3-propyl chain that could influence steric bulk and hydrophobic interactions.

The molecular formula is C₂₅H₂₆N₄O₃S, with a molecular weight of 486.56 g/mol (estimated). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidoindole scaffolds are active .

Properties

IUPAC Name

2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-5-11-28-23(30)22-21(18-13-17(32-4)9-10-19(18)27(22)2)26-24(28)33-14-20(29)25-15-7-6-8-16(12-15)31-3/h6-10,12-13H,5,11,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQNOFDIYXJTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the pyrimido[5,4-b]indole core This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as methoxy-substituted anilines and propyl ketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: Preliminary studies suggest it could have therapeutic potential, although further research is needed to confirm this.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is thought to modulate various biochemical processes through its interactions with these targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Pyrimido[5,4-b]indole 8-OMe, 5-Me, 3-Pr, N-(3-MeO-phenyl) C₂₅H₂₆N₄O₃S 486.56 Reference compound
Compound in Pyrimido[5,4-b]indole 3-(4-Cl-phenyl), N-(3-MeO-phenyl) C₂₄H₂₀ClN₄O₃S 503.96 Chlorophenyl vs. propyl; higher halogenated weight
Compound 27 () Pyrimido[5,4-b]indole 3-Ph, N-isopentyl C₂₄H₂₅N₅O₂S 471.55 Phenyl vs. propyl; isopentyl acetamide chain
Compound in Pyrimido[5,4-b]indole 3-(3-MeO-phenyl), N-(4-Et-phenyl) C₂₉H₂₆N₄O₃S 534.61 Ethylphenyl vs. methoxyphenyl; altered substituent positioning

Key Observations :

  • Substituent Effects: Propyl (target) vs.
  • Acetamide Chain : N-(3-methoxyphenyl) in the target compound may enhance aromatic interactions compared to alkyl chains (e.g., isopentyl in Compound 27) .

Key Observations :

  • HATU is a common activator for acetamide bond formation in pyrimidoindole derivatives, ensuring high yields and purity .
  • Reverse-phase chromatography (C18) is standard for isolating polar intermediates .

Key Observations :

  • Pyrimidoindole derivatives exhibit TLR4 affinity, with substituents like phenyl or propyl influencing potency .
  • Methoxy groups (e.g., 8-methoxy in the target) may improve metabolic stability compared to halogenated analogs .

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